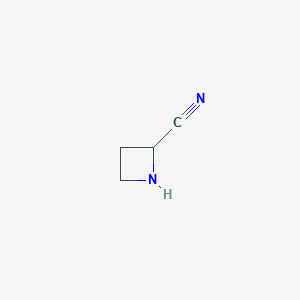

Azetidine-2-carbonitrile

Description

Properties

IUPAC Name |

azetidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFVGUFLDVAAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Azetidine 2 Carbonitrile and Its Derivatives

Photochemical and Transition Metal-Catalyzed Cycloadditions

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of azetidine (B1206935) rings, offering efficient routes through intramolecular cyclization and cross-coupling reactions.

Intramolecular C-H Amination (Cyclization): A significant advancement in forming the azetidine ring is the palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. rsc.orgacs.orgacs.org This strategy allows for the direct formation of the azetidine ring from acyclic amine precursors. The reaction typically employs a directing group, such as picolinamide (B142947) (PA), to guide the catalyst to a specific C-H bond for activation and subsequent C-N bond formation. acs.orgacs.org

In a key development, Gaunt and co-workers demonstrated a method using a palladium(II) catalyst in combination with an oxidant like benziodoxole tosylate. rsc.org The proposed mechanism involves the formation of a Pd(IV) intermediate, which then undergoes reductive elimination to forge the C-N bond and create the azetidine ring. rsc.org This approach is noted for its excellent functional group tolerance. rsc.org

Table 1: Examples of Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

| Substrate Type | Catalyst | Oxidant | Additive | Yield | Reference |

|---|---|---|---|---|---|

| Picolinamide-protected amine | Pd(OAc)₂ | PhI(OAc)₂ | Ac-Gly-OH | Up to 81% | acs.org |

| Picolinamide-protected amine | Pd(OAc)₂ | Benziodoxole tosylate | AgOAc | Good | rsc.org |

This table is interactive and can be sorted by column.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of functionalized azetidine derivatives. These methods allow for the introduction of aryl, heteroaryl, and other groups onto the azetidine scaffold. For instance, He and Hartwig developed an efficient method for the 3-arylation of azetidine-3-carboxylic acid derivatives via a Pd-catalyzed cross-coupling between an N-benzylazetidine carboxylate and various (het)aryl halides. nih.gov Such reactions expand the chemical space accessible for derivatives of azetidine-2-carbonitrile, enabling the synthesis of complex molecules with potential biological activity. nih.gov

Ring Contraction and Expansion Strategies for Azetidine Skeletons

Manipulating ring size through contraction and expansion offers alternative and powerful strategies for constructing the azetidine core.

Ring Contraction: A notable ring contraction strategy involves the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.orgnih.gov This one-pot nucleophilic addition-ring contraction is typically mediated by a base such as potassium carbonate. acs.orgnih.gov The proposed mechanism suggests a nucleophilic addition to the amide carbonyl, leading to N-C(O) bond cleavage. The resulting intermediate, which features a γ-positioned amide anion and an α-bromocarbonyl group, undergoes intramolecular cyclization via an Sₙ2 pathway to yield the contracted azetidine ring. rsc.org This method is versatile, allowing for the incorporation of various nucleophiles like alcohols, phenols, and anilines. acs.orgnih.gov

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones with Various Nucleophiles

| Starting Material | Nucleophile (Nu-H) | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | N-sulfonyl-2-(methoxycarbonyl)azetidine | 95% | acs.org |

| α-bromo N-sulfonylpyrrolidinone | Phenol | K₂CO₃ | N-sulfonyl-2-(phenoxycarbonyl)azetidine | 88% | acs.org |

This table is interactive and can be sorted by column.

Ring Expansion: Ring expansion strategies provide a pathway to azetidines from smaller, often more accessible, three-membered rings like aziridines. One approach is a one-carbon ring expansion that proceeds via the formation of an ammonium (B1175870) ylide, which then undergoes a organic-chemistry.orgnih.gov-Stevens rearrangement. nih.gov For example, the reaction of methylene (B1212753) aziridines with a rhodium-bound carbene can induce a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent yield and stereoselectivity. nih.gov In a novel biocatalytic approach, an engineered cytochrome P450 enzyme was shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines, demonstrating high stereocontrol over the rearrangement. nih.gov

Novel Approaches to Azetidine-2-carbonitrile via Amino Acid Precursors

The synthesis of azetidine-2-carbonitrile can be achieved from its corresponding carboxylic acid, azetidine-2-carboxylic acid (Aze), which is itself accessible from various amino acid precursors. nih.govwikipedia.org

Historically, optically active azetidine-2-carboxylic acid has been synthesized from α,γ-diaminobutyric acid. wikipedia.org This process involves treatment with nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid, followed by base-mediated elimination of hydrogen chloride to induce cyclization. wikipedia.org Another route starts from the neurotransmitter GABA, which is α-brominated and subsequently cyclized with barium hydroxide. wikipedia.org

More recent and efficient methods have been established. One such route proceeds via malonic ester intermediates, achieving the four-membered ring formation through the cyclization of dimethyl (S)-(1′-methyl)benzylaminomalonate with 1,2-dibromoethane (B42909) and cesium carbonate. oup.com Subsequent deprotection and hydrolysis steps yield enantiomerically pure (S)-azetidine-2-carboxylic acid. oup.com

Furthermore, biosynthetic pathways have been uncovered. Azetidine-2-carboxylic acid is a known plant metabolite, and recent studies have identified AZE synthases in bacteria. nih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM), an amino acid derivative, to form the strained azetidine ring. nih.gov Understanding these enzymatic pathways provides a molecular framework for novel biocatalytic approaches to synthesizing the azetidine-2-carboxylic acid core. nih.gov

Table 3: Synthesis of Azetidine-2-Carboxylic Acid from Amino Acid Precursors

| Precursor | Key Reagents/Steps | Synthesis Type | Reference |

|---|---|---|---|

| α,γ-Diaminobutyric acid | 1. HNO₂/HCl 2. Ba(OH)₂ | Chemical | wikipedia.org |

| γ-Aminobutyric acid (GABA) | 1. α-bromination 2. Ba(OH)₂ | Chemical | wikipedia.org |

| (S)-1'-methylbenzylamine (derived) | 1. 1,2-dibromoethane, Cs₂CO₃ 2. Deprotection | Chemical | oup.com |

This table is interactive and can be sorted by column.

Mechanistic Organic Chemistry of Azetidine 2 Carbonitrile Reactivity

Ring-Opening Reactions of Azetidiniums

Azetidines are generally stable heterocycles; however, their reactivity is significantly enhanced upon N-alkylation or protonation, which forms a positively charged azetidinium ion. magtech.com.cnrsc.org This activation increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring-opening. bohrium.com These reactions are a cornerstone of azetidine (B1206935) chemistry, providing a pathway to highly functionalized linear amines. nih.govresearchgate.net

The nucleophilic ring-opening of azetidinium ions typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. bohrium.comnih.gov The reaction is initiated by the attack of a nucleophile on one of the electrophilic carbons adjacent to the positively charged nitrogen atom. This attack leads to the cleavage of a carbon-nitrogen (C-N) bond, thereby relieving the ring strain. magtech.com.cn

For an azetidinium ion derived from azetidine-2-carbonitrile, the presence of the electron-withdrawing nitrile group at the C2 position plays a crucial role. This group enhances the electrophilicity of the C2 carbon and can stabilize the negative charge buildup in the transition state of an SN2 reaction. magtech.com.cn The general pathway involves the formation of the azetidinium salt, followed by the SN2 attack of the nucleophile, resulting in a γ-substituted aminonitrile derivative.

The process can be summarized in two key steps:

Activation: The nitrogen atom of the azetidine is quaternized, for example, by reaction with an alkyl triflate or halide, to form the highly reactive azetidinium ion. bohrium.comacs.org

Nucleophilic Attack: A nucleophile attacks either the C2 or C4 carbon of the azetidinium ring, leading to the cleavage of the C-N bond in a single, concerted step characteristic of an SN2 reaction. bohrium.com

The ring-opening of substituted azetidiniums is often highly regioselective and stereoselective, with the outcome being governed by a combination of electronic and steric factors. bohrium.comnih.gov

Regioselectivity: The position of nucleophilic attack is dictated by the substituents on the azetidinium ring. magtech.com.cn

Electronic Effects: For azetidiniums bearing an unsaturated, electron-withdrawing substituent such as a cyano group at the C2 position, nucleophilic attack is electronically favored at this position. magtech.com.cn The cyano group can stabilize the SN2 transition state through conjugation, making the C2-N bond more susceptible to cleavage. magtech.com.cn

Steric Effects: In the absence of strong electronic influences, or with sterically demanding nucleophiles, the attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn For a 2-substituted azetidinium, this would typically be the C4 position.

Experimental and computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand and predict the regioselectivity of these reactions. nih.govresearchgate.net For azetidinium-2-carbonitrile, the electronic activation provided by the nitrile group is a dominant factor, directing nucleophiles preferentially to the C2 carbon.

Stereoselectivity: The nucleophilic ring-opening of azetidiniums is a stereoselective process. nih.gov Consistent with an SN2 mechanism, the reaction proceeds with an inversion of stereochemistry at the carbon center that is attacked by the nucleophile. This stereochemical outcome is a key feature in the application of these reactions for the asymmetric synthesis of complex amine derivatives.

α-Functionalization and Substitution Mechanisms

Beyond ring-opening, azetidine-2-carbonitrile can undergo functionalization at the α-carbon (C2) while retaining the ring structure. This is a powerful method for synthesizing optically active 2-substituted azetidine-2-carbonitriles. rsc.org

The mechanism for α-alkylation involves the generation of a carbanion at the C2 position, which then acts as a nucleophile towards an electrophile. rsc.org A common strategy involves the following steps:

N-Protection/Activation: To control stereoselectivity and activate the α-proton, the azetidine nitrogen is often complexed, for instance, with a borane (B79455) (BH₃) group. This complexation also prevents the nitrogen lone pair from interfering with the reaction. rsc.org

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used at low temperatures to selectively deprotonate the α-carbon. The electron-withdrawing nitrile group acidifies this proton, facilitating its removal and stabilizing the resulting carbanion. rsc.org

Electrophilic Quench: The α-carbanion is then treated with an electrophile, such as an alkyl halide (e.g., benzyl (B1604629) bromide), to form a new carbon-carbon bond at the C2 position. rsc.org

This process has been shown to be highly diastereoselective. For example, the α-alkylation of an N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with benzyl bromide yielded the corresponding α-benzylated product with high diastereoselectivity. rsc.org

| Substrate Complex | Electrophile | Base | Major Product Yield | Minor Product Yield |

|---|---|---|---|---|

| (1S,2S,1′S)-4b | Benzyl bromide | LDA | 72% | 2% |

Table 1. Diastereoselective α-alkylation of an N-borane azetidine-2-carbonitrile complex. Data sourced from Tayama, E., & Nakanome, N. (2021). rsc.org

Strain Release and Reactivity Profiles of the Azetidine Ring System

The chemical behavior of azetidines is fundamentally driven by their considerable ring strain. researchwithrutgers.comrsc.org The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This inherent strain provides a potent thermodynamic driving force for reactions that involve the opening of the four-membered ring. researchwithrutgers.combris.ac.ukacs.org However, the azetidine ring is significantly more stable than the aziridine (B145994) ring, which allows for easier handling and purification while still possessing unique reactivity that can be triggered under specific reaction conditions. researchwithrutgers.comrsc.org

The reactivity profile of azetidine-2-carbonitrile is thus a balance between its relative stability and the potential for strain-release-driven transformations. The ring remains intact under many conditions, allowing for functionalization (as seen in α-alkylation), but it can be readily opened upon activation of the nitrogen atom. rsc.org This "tunable" reactivity makes azetidines, including azetidine-2-carbonitrile, valuable and versatile building blocks in organic synthesis. rsc.org

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

Table 2. Comparison of Ring Strain Energies in Saturated N-Heterocycles. Data sourced from Mughal, H., & Szostak, M. (2021). rsc.org

Reaction Kinetics and Thermodynamic Considerations in Azetidine Transformations

The thermodynamics of azetidine reactions are largely dominated by the release of ring strain. Ring-opening reactions are thermodynamically favorable due to the conversion of the strained four-membered ring into a more stable, flexible acyclic system. researchwithrutgers.comrsc.org

From a kinetic perspective, the transformation of azetidines often requires an initial activation step to overcome a significant energy barrier. The direct nucleophilic opening of a neutral azetidine is a slow process. The formation of an azetidinium ion, however, dramatically lowers the activation energy for ring-opening. acs.org

Comparative kinetic studies have been performed to measure the rates of ring-opening for azetidinium and the more strained aziridinium (B1262131) ions. In a direct comparison using 4-(dimethylamino)pyridine (DMAP) as the nucleophile, the azetidinium ion was found to be approximately 17,000 times less reactive than the corresponding aziridinium ion. acs.org This pronounced difference in reactivity highlights the greater kinetic stability of the four-membered ring compared to the three-membered ring. acs.org While kinetically slower, the reactivity of azetidinium ions is still highly relevant and synthetically useful, with the reduced rate making them easier to handle and control compared to their aziridinium counterparts. acs.org

| Strained Ion | Relative Reactivity | Measurement Method |

|---|---|---|

| Aziridinium | ~17,000 | UV-vis spectrometry |

| Azetidinium | 1 | NMR spectroscopy |

Table 3. Comparative Reaction Rates for the Nucleophilic Opening of Aziridinium vs. Azetidinium Ions. Data sourced from Arnoux, A., et al. (2011). acs.org

Computational Chemistry and Theoretical Studies of Azetidine 2 Carbonitrile

Quantum Mechanical (QM) Calculations for Reaction Mechanisms

Quantum mechanical calculations are fundamental in elucidating the complex reaction mechanisms involving azetidine (B1206935) rings. While direct QM studies on the reaction mechanisms of Azetidine-2-carbonitrile are not extensively detailed in the provided search results, the principles are well-established through studies on related azetidine compounds, such as Azetidine-2-carboxylic acid.

Researchers combine structural and biochemical analyses with quantum mechanical calculations to gain catalytic insights into enzymes that synthesize azetidine rings. researchgate.netnih.govrepec.orgnih.gov For instance, in the biosynthesis of Azetidine-2-carboxylic acid, QM calculations help to understand the intramolecular 4-exo-tet cyclisation of S-adenosylmethionine (SAM) to form the strained four-membered ring. researchgate.netnih.govnih.gov These studies suggest that the catalytic process likely follows an SN2 mechanism. nih.gov The positive charge on the sulfonium (B1226848) is transferred to the nitrogen atom of the newly formed azetidine ring, where it is stabilized by cation-π and hydrogen-bonding interactions. nih.gov An SN1 mechanism is considered less favorable because of the instability of the primary Cγ carbocation that would be formed. nih.gov

Similarly, QM investigations have been used to explain the regio- and stereoselectivity of azetidine formation from the ring-opening of oxiranes, providing a quantum mechanical basis for Baldwin's rules in these specific reactions. acs.org These computational approaches, often employing Density Functional Theory (DFT), can model transition states and reaction energy profiles to predict the most likely pathways for synthesis and functionalization of the azetidine core. acs.orgnih.gov

Density Functional Theory (DFT) Applications in Structural Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying azetidine-2-carbonitrile, offering a balance between accuracy and computational cost. mdpi.com It is widely applied for geometry optimization, allowing for the determination of the most stable three-dimensional structure of the molecule.

A key application of DFT is in the generation of molecular descriptors for use in quantitative structure-activity relationship (QSAR) studies. nih.gov For a series of Azetidine-2-carbonitrile derivatives with antimalarial activity, their molecular structures were optimized using the DFT/B3LYP method with a 6-31G* basis set. nih.gov This optimization is a crucial first step before calculating descriptors that quantify various electronic and structural properties of the molecules. DFT is also essential for investigating reaction mechanisms and predicting drug activity and crystalline stability. mdpi.com

Local reactivity of molecules can be predicted using DFT-derived concepts like Fukui functions, which identify the most reactive sites for nucleophilic and electrophilic attack. nih.gov This information is invaluable for predicting how Azetidine-2-carbonitrile and its derivatives might interact with biological targets or participate in chemical reactions.

| Computational Method | Application | Basis Set | Reference |

| DFT/B3LYP | Structural Optimization of Azetidine-2-carbonitrile derivatives | 6-31G* | nih.gov |

| M06-2X | Reaction Mechanism Study of 2-arylazetidine synthesis | 6-31G(d,p) | acs.org |

| B3LYP | Investigation of organocatalysis mechanisms | 6-31G(d) | nih.gov |

Molecular Modeling of Stereoselectivity and Conformation

The rigid four-membered ring of azetidine allows for stereoselective functionalization, a feature that can be explored and predicted using molecular modeling. nih.gov The conformation of substituents on the azetidine ring significantly influences the molecule's biological activity and chemical reactivity.

Computational studies can elucidate the origins of stereoselectivity in reactions. For example, in proline-catalyzed aldol (B89426) reactions, DFT calculations have been used to compare the energies of transition states leading to different stereoisomers. acs.org Factors such as steric strain and stabilizing non-covalent interactions (e.g., δ+NCH···Oδ−) are quantified to explain why one stereochemical outcome is favored over another. acs.org

While specific modeling studies on the conformation of Azetidine-2-carbonitrile were not found, experimental work on the diastereoselective α-alkylation of its N-borane complexes highlights the importance of stereocontrol. nih.gov Molecular modeling would be the ideal tool to rationalize the observed high stereoselectivities by analyzing the transition state geometries and the conformational preferences of the chiral reactants and intermediates.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to correlate the chemical structure of compounds with their biological activity. This method has been successfully applied to Azetidine-2-carbonitrile derivatives to design new analogs with enhanced antimalarial properties. nih.gov

In one such study, a dataset of thirty-four Azetidine-2-carbonitrile derivatives and their activities against the Dd2 strain of P. falciparum were used. nih.gov The activities, initially expressed as EC50, were converted to their negative logarithmic values (pEC50) for the analysis. nih.gov Using molecular descriptors generated from DFT-optimized structures, five predictive QSAR models were built using a genetic function algorithm. nih.gov

The best model was selected based on its robust statistical parameters, indicating its validity and excellent predictive power. nih.gov

Table 1: Statistical Parameters of the Selected QSAR Model for Azetidine-2-carbonitrile Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.9465 | Coefficient of determination |

| Q²cv | 0.8981 | Cross-validated R² |

| Q² (L4O)cv | 0.9272 | Leave-four-out cross-validated R² |

This QSAR model revealed that the descriptor SpMax2_Bhp, which is the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability, was the most influential factor for antimalarial activity. nih.gov Based on this finding, sixteen new derivatives were theoretically designed by substituting the parent compound with electron-deactivating groups (such as F, Cl, CN, NO₂) to increase polarizability. nih.gov Subsequent molecular docking studies of these designed compounds with the target enzyme, Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH), identified a derivative with potentially high binding energy. nih.gov

Predictive Models for Synthetic Outcomes

Computational models are increasingly used not only to predict biological activity but also to forecast the outcomes of chemical reactions. mit.edubioquicknews.com By calculating properties such as frontier molecular orbital energies, these models can prescreen potential reactants and predict whether a reaction is likely to occur and give a high yield. mit.edu

This approach allows chemists to move beyond trial-and-error experimentation and rationally select substrates that are most likely to succeed in forming the desired azetidine ring. mit.edubioquicknews.com For instance, computational models have been developed to predict which alkene-oxime pairs will successfully react to form azetidines via a photocatalyzed reaction. mit.edu The models could accurately predict the outcomes for 18 different experimental reactions. mit.edu

In the context of Azetidine-2-carbonitrile, the QSAR models developed for antimalarial activity also serve as predictive tools. nih.gov While they predict a biological outcome (activity) rather than a synthetic one, the underlying principle of using computed molecular properties to build a predictive statistical model is the same. These models provide a clear roadmap for medicinal chemists to synthesize derivatives with a higher probability of success. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Azetidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of azetidine (B1206935) derivatives. tandfonline.com One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of an azetidine ring provides characteristic signals for the protons on the heterocyclic ring. The chemical shifts (δ) and coupling constants (J) are indicative of their positions and relative stereochemistry. For instance, in azetidine derivatives, the coupling constants between protons on the ring can help distinguish between cis and trans isomers, with J(cis) values typically being larger than J(trans) values. tandfonline.com The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The strained four-membered ring influences the chemical shifts of the ring carbons.

Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton. unipi.it

2D NMR Techniques: Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the proton-proton networks within the azetidine ring and any substituents. medwinpublishers.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances based on their attached protons. umich.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of substituted azetidines. It identifies protons that are close in space, and the observation of a Nuclear Overhauser Effect (NOE) between specific protons can confirm their relative configuration (cis or trans) on the ring. tandfonline.com

Below is a representative table of expected NMR data for a generic N-protected azetidine-2-carbonitrile, compiled from literature on similar structures. Actual values will vary based on the specific substituent and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

| H-2 (CH) | 4.5 - 5.0 | 45 - 55 | HSQC: C-2; COSY: H-3; NOESY: H-4, Substituents |

| H-3 (CH₂) | 2.2 - 2.8 | 20 - 30 | HSQC: C-3; COSY: H-2, H-4 |

| H-4 (CH₂) | 3.5 - 4.0 | 40 - 50 | HSQC: C-4; COSY: H-3 |

| CN | - | 115 - 125 | HMBC from H-2 |

Mass Spectrometry (MS) for Compound Characterization and Proteomics Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of azetidine-2-carbonitrile.

Compound Characterization: In techniques like liquid chromatography-mass spectrometry (LC/MS), the compound is first separated from a mixture and then ionized. Electron Spray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. The accurate mass of this ion, as determined by HRMS, is used to confirm the molecular formula. tandfonline.com

The fragmentation pattern of the molecular ion, which can be studied using tandem mass spectrometry (MS/MS), provides valuable structural information. The cleavage of the strained azetidine ring and the loss of the nitrile group can produce characteristic fragment ions, helping to confirm the identity of the compound. For example, a common fragmentation pathway for cyclic amines involves the cleavage of bonds adjacent to the nitrogen atom.

Proteomics Applications: The carboxylic acid analogue of azetidine-2-carbonitrile, azetidine-2-carboxylic acid (Aze), is a known mimic of the amino acid proline. acs.org Due to this structural similarity, Aze can be mistakenly incorporated into proteins in place of proline during protein biosynthesis. researchgate.net This misincorporation can alter the structure and function of proteins. Mass spectrometry-based proteomics is a key technology to study this phenomenon. By analyzing the peptides produced from the digestion of proteins, researchers can identify the exact locations where Aze has been incorporated, providing insights into the molecular basis of its biological activity. acs.orgnih.gov

| Technique | Information Obtained | Application for Azetidine-2-carbonitrile |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula | Confirmation of the molecular formula C₄H₆N₂. |

| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns | Elucidation of the connectivity and identification of characteristic fragments. |

| Proteomics (using MS) | Identification and sequencing of peptides | Studying the misincorporation of the related azetidine-2-carboxylic acid into proteins. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. jmchemsci.com For a chiral molecule like azetidine-2-carbonitrile, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration (R or S). tandfonline.comnih.gov

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, from which a detailed model of the molecular structure can be built. This model includes precise bond lengths, bond angles, and the spatial arrangement of all atoms.

For chiral molecules, a specific phenomenon known as anomalous dispersion allows for the determination of the absolute configuration. nih.gov By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established. The result is often expressed as a Flack parameter, where a value close to zero for the correct enantiomer confirms the absolute stereochemistry with high confidence. nih.gov

| Parameter | Description | Significance for Azetidine-2-carbonitrile |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Provides fundamental information about the crystal packing. |

| Space Group | The symmetry operations that describe the crystal lattice. | Indicates the presence or absence of chirality in the crystal. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Defines the complete 3D structure, including bond lengths and angles. |

| Flack Parameter | A value derived from diffraction data that indicates the absolute configuration. | Unambiguously assigns the R or S configuration to the chiral center at C2. |

Chiroptical Spectroscopy (e.g., CD Spectra) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing valuable information about their stereochemistry. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for analyzing the stereochemistry of chiral compounds like azetidine-2-carbonitrile in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. Enantiomers will produce mirror-image CD spectra. The specific pattern of positive and negative peaks (Cotton effects) is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. tandfonline.com

For azetidine derivatives, the electronic transitions associated with the nitrile group or other chromophores in the molecule can give rise to a CD signal. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., (R)-azetidine-2-carbonitrile), the absolute configuration can be confidently assigned. This technique has been used to assign the configuration of metal complexes of the related S-azetidine-2-carboxylic acid and to determine the stereochemistry of complex natural products containing an azetidine ring. tandfonline.comacs.org

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.gov VCD provides a rich fingerprint of the stereochemical structure of a molecule. Since every chiral molecule has a unique VCD spectrum, it is an excellent tool for determining absolute configuration without the need for crystallization. nih.govchemrxiv.org The experimental VCD spectrum is compared to the computationally predicted spectrum for a known configuration, allowing for an unambiguous assignment.

| Technique | Principle | Application for Stereochemical Analysis |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. | Assigns absolute configuration by comparing experimental spectra to calculated spectra or known compounds. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides a detailed stereochemical fingerprint for absolute configuration and conformational analysis in solution. |

Azetidine 2 Carbonitrile in Complex Molecule Synthesis

Role as a Chiral Building Block for Amino Acids and Peptides

Azetidine-2-carbonitrile serves as a crucial starting material for the synthesis of non-proteinogenic α-amino acids and for incorporation into peptide chains, thereby influencing their secondary structure. acs.orgacs.orgchemrxiv.org The constrained nature of the azetidine (B1206935) ring imparts unique conformational properties to the resulting amino acids and peptides. nih.gov

The synthesis of optically active 2-substituted azetidine-2-carbonitriles can be achieved through the diastereoselective α-alkylation of N-protected azetidine-2-carbonitriles. For instance, the N-((S)-1-arylethyl)azetidine-2-carbonitrile, upon formation of its N-borane complex, undergoes diastereoselective alkylation with various electrophiles. nih.govrsc.org This method allows for the production of a range of optically active 2-substituted azetidine-2-carbonitriles, which are precursors to novel α-amino acids. nih.gov

A simple organometallic route has been developed to access unsaturated 2-azetinylcarboxylic acids from azetidine precursors. acs.orgacs.orgchemrxiv.org These intermediates can then undergo metal-catalyzed asymmetric hydrogenation to yield a library of enantioenriched 2-azetidinylcarboxylic acids. These functionalized azetidine-based amino acids can be subsequently used in the formation of small peptide chains. acs.orgacs.orgchemrxiv.org For example, an enantioenriched azetidinylcarboxylic acid was successfully coupled with L-Phe-O-i-Pr to form a dipeptide, and further elaboration led to a tripeptide. acs.orgacs.org

The incorporation of azetidine-2-carboxylic acid, derived from the nitrile, into peptides has been shown to perturb the normal peptide secondary structure. nih.gov For instance, the introduction of an azetidine residue into a peptide containing three consecutive proline residues resulted in the presence of both cis and trans peptide bonds, a deviation from the typical all-cis conformation of polyproline helices. nih.gov This highlights the significant influence of the strained azetidine ring on peptide conformation.

| Electrophile | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Benzyl (B1604629) bromide | α-Benzylated azetidine-2-carbonitrile | 72 | (2S,1'S) : (2R,1'S) = 97 : 3 |

| Allyl bromide | α-Allylated azetidine-2-carbonitrile | 65 | (2S,1'S) : (2R,1'S) = 96 : 4 |

| Methyl iodide | α-Methylated azetidine-2-carbonitrile | 55 | (2S,1'S) : (2R,1'S) = 95 : 5 |

Incorporation into Biologically Active Scaffolds and Natural Product Analogs

The rigid framework of the azetidine ring makes azetidine-2-carbonitrile an excellent scaffold for the synthesis of biologically active compounds and analogs of natural products. nih.govrsc.org Its derivatives have been utilized in the development of libraries of compounds focused on central nervous system (CNS) targets. nih.govnih.govresearchgate.netbroadinstitute.org

A key strategy involves the synthesis of densely functionalized azetidine ring systems that can be diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govnih.gov Starting from β-amino alcohols, 2-cyanoazetidines can be prepared and subsequently manipulated. nih.gov For example, reduction of the nitrile to a primary amine, followed by protection and further reactions, allows for the construction of complex scaffolds like diazabicyclo[3.1.1]heptanes and spirocyclic azetidines. nih.gov These scaffolds often possess physicochemical properties suitable for CNS drug candidates. nih.govnih.gov

The synthesis of spirocyclic azetidines is of particular interest in medicinal chemistry. nih.govrsc.org One approach involves the metalation of an aminonitrile derived from azetidine-2-carbonitrile, followed by intramolecular cyclization to form the spirocyclic core. nih.gov These spirocyclic scaffolds can then be used as starting points for the production of large libraries of compounds for biological screening. nih.govnih.gov For instance, a 1976-membered library of spirocyclic azetidines was synthesized for the exploration of new chemical space for probe and drug discovery. nih.gov

Furthermore, azetidine-containing compounds have been identified as potent inhibitors of various biological targets. For example, a series of (R)-azetidine-2-carboxamide analogues, derived from the corresponding nitrile, were developed as sub-micromolar inhibitors of STAT3, a protein implicated in cancer. acs.org

| Starting Material | Key Transformation | Resulting Scaffold | Yield (%) |

|---|---|---|---|

| (2S,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine | DIBAL reduction, nosylation, mesylation, intramolecular cyclization | Diazabicyclo[3.1.1]heptane | 91 (over 3 steps) |

| (2S,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine | Metalation with LiTMP, intramolecular cyclization | Spirocyclic azetidine | 67 |

| Azetidine-2-carbonitrile derivative | Ring-closing metathesis | Azetidine-fused 8-membered ring | 65-76 |

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties. Azetidine-2-carbonitrile and its derivatives are valuable tools in the design and synthesis of peptidomimetics, particularly those that induce specific secondary structures like β-turns. wjarr.comescholarship.org

The incorporation of azetidine-based amino acids into a peptide backbone introduces conformational constraints that can stabilize desired folding patterns. acs.org For instance, the presence of 2-azetidinylcarboxylic acids within a peptide chain has been reported to induce γ-turns. acs.orgchemrxiv.org More complex peptidomimetic scaffolds can be designed to mimic larger secondary structures.

The synthesis of such peptidomimetics often involves the use of solid-phase synthesis techniques. core.ac.uknih.govpeptide.com Azetidine-containing dipeptide building blocks can be prepared and then incorporated into a growing peptide chain on a solid support. core.ac.uk This approach allows for the efficient generation of libraries of peptidomimetics for biological evaluation.

One strategy involves the use of a 3-aminoazetidine (3-AAz) subunit as a turn-inducing element. core.ac.uknih.gov This subunit can be synthesized and incorporated into linear peptide precursors, which then show greatly improved efficiency in macrocyclization to form small cyclic peptides. core.ac.uknih.gov These cyclic peptides are a class of peptidomimetics with enhanced stability and cell permeability. The azetidine nitrogen in these macrocycles can also serve as a handle for late-stage functionalization, allowing for the attachment of dyes, biotin, or other moieties. core.ac.uknih.gov

The development of lactam-constrained α-amino acid building blocks is another approach to creating β-turn-inducing peptidomimetics. nih.govnih.gov While not directly derived from azetidine-2-carbonitrile in all cases, the principles of using constrained heterocyclic systems to control peptide conformation are similar.

Generation of Highly Functionalized Nitrogen-Containing Compounds

The strained four-membered ring of azetidine-2-carbonitrile makes it susceptible to ring-opening reactions, providing a pathway to a variety of highly functionalized acyclic and heterocyclic nitrogen-containing compounds. rsc.orgnih.gov This reactivity, combined with the versatility of the nitrile group, allows for the generation of diverse molecular architectures.

The diastereoselective α-alkylation of N-protected azetidine-2-carbonitriles, as mentioned earlier, is a powerful tool for introducing functionality at the 2-position. nih.govrsc.org The resulting α-substituted azetidines can then be subjected to ring-opening reactions. For example, nucleophilic attack on the azetidinium ion, formed by N-activation, can lead to the formation of α,γ-diamino acid derivatives.

Furthermore, azetidine derivatives can be used as precursors for the synthesis of larger nitrogen-containing heterocycles. For instance, stereodefined piperidines can be synthesized from aziridine (B145994) precursors, and in a similar vein, azetidines can be envisioned as building blocks for piperidines and other six-membered rings through ring-expansion strategies. acs.org The functionalization of the azetidine scaffold provides handles for orchestrating these transformations. researchgate.net

The synthesis of spirocyclic azetidines, as discussed in section 6.2, is another example of generating highly functionalized nitrogenous compounds. nih.govnih.govrsc.org These spirocycles combine the unique properties of the azetidine ring with another cyclic system, leading to novel three-dimensional structures with potential applications in medicinal chemistry. acs.orgamanote.com

The reactivity of azetidines is largely driven by their ring strain, which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines. rsc.org This balance allows for the selective activation and cleavage of the C-N bonds under appropriate conditions, providing a controlled route to more complex nitrogen-containing molecules. rsc.org

| Compound Name |

|---|

| Azetidine-2-carbonitrile |

| Azetidine-2-carboxylic acid |

| (R)-azetidine-2-carboxamide |

| (2S,3R,4R)-1-Allyl-3-(4-bromophenyl)-4-carbonitrile-2-((trityloxy)methyl)azetidine |

| 3-aminoazetidine (3-AAz) |

| Benzyl bromide |

| Allyl bromide |

| Methyl iodide |

| L-Phe-O-i-Pr |

| Diazabicyclo[3.1.1]heptane |

| Piperidine |

| Pyrrolidine (B122466) |

| Aziridine |

| STAT3 |

Biological Activity and Mechanistic Insights of Azetidine 2 Carbonitrile Derivatives

Enzyme Inhibition Mechanisms: Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) as a Target

Azetidine-2-carbonitrile derivatives have emerged as a promising class of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for the parasite's survival. PfDHODH is a crucial component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is the sole source of pyrimidines for the malaria-causing parasite, as it lacks the salvage pathways present in most other organisms. This metabolic vulnerability makes PfDHODH a well-validated target for antimalarial drug development.

The inhibitory action of azetidine-2-carbonitriles against PfDHODH has been demonstrated in biochemical assays. These compounds have shown potent activity against multidrug-resistant strains of P. falciparum in the asexual blood stage, as well as activity in the liver stage of the parasite's life cycle. The mechanism of inhibition is believed to involve the binding of the azetidine-2-carbonitrile scaffold to the enzyme, thereby disrupting its catalytic function. While the precise binding mode is still under investigation, it has been proposed that these inhibitors may act competitively with respect to decylubiquinone, a cofactor in the enzymatic reaction.

Stereochemistry-Based Structure-Activity Relationships (SSARs) in Enzyme Inhibition

The biological activity of azetidine-2-carbonitrile derivatives as PfDHODH inhibitors is highly dependent on their stereochemistry. The presence of multiple stereocenters in these molecules gives rise to a number of possible stereoisomers, not all of which are active. For instance, in the case of the azetidine (B1206935) carbonitrile compound BRD7539, which possesses three contiguous stereocenters, only two of the eight possible stereoisomers demonstrated significant inhibitory activity.

This pronounced stereoselectivity highlights the importance of the three-dimensional arrangement of atoms in the molecule for effective binding to the target enzyme. The specific spatial orientation of substituents on the azetidine ring is critical for establishing the necessary interactions within the enzyme's active site. These findings underscore the utility of diversity-oriented synthesis in exploring the full range of stereochemical space to identify the most potent and selective inhibitors. The subtle yet significant role of stereochemistry in these small molecule-protein interactions is a key consideration in the optimization of this class of antimalarial agents.

Azetidine-2-carboxylic Acid as a Proline Mimic in Protein Biosynthesis

Azetidine-2-carboxylic acid (A2C), a structural analog of the amino acid proline, serves as a powerful tool for investigating the intricacies of protein biosynthesis and the cellular responses to errors in this fundamental process.

Misincorporation Mechanisms and Substrate Specificity of Aminoacyl-tRNA Synthetases

The toxicity of A2C in many organisms is attributed to its ability to be mistakenly incorporated into proteins in place of proline. This misincorporation is facilitated by the enzyme prolyl-tRNA synthetase (ProRS), which is responsible for attaching proline to its corresponding transfer RNA (tRNA) molecule for delivery to the ribosome during protein synthesis. Due to its structural similarity to proline, A2C can fit into the active site of ProRS and be activated for protein synthesis.

While some organisms, particularly plants that produce A2C, have evolved ProRS enzymes that can discriminate between proline and A2C, the synthetases in most other plants and in mammalian cells are less specific and readily utilize A2C. This lack of fidelity allows A2C to bypass cellular proofreading mechanisms and become integrated into the polypeptide chain. The extent of A2C misincorporation can be significant, leading to the production of non-native proteins with altered structures and functions.

Cellular Responses to Misincorporated Analogs: Unfolded Protein Response

The incorporation of A2C into proteins can disrupt their normal folding and lead to the accumulation of misfolded proteins within the cell. This accumulation triggers a cellular stress response known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore protein homeostasis by reducing the load of misfolded proteins and enhancing the cell's protein-folding capacity.

Studies have shown that treatment of cells with A2C leads to the upregulation of key UPR markers. This includes the activation of the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR. The activation of the PERK pathway is required for the subsequent induction of autophagy, a cellular process that degrades and recycles damaged components, including aggregated proteins. In microglial cells, A2C-induced endoplasmic reticulum (ER) stress and the resulting UPR activation have been identified as a pathogenic mechanism leading to microglial activation and cell death.

Target Identification Methodologies for Small Molecules

Identifying the specific cellular targets of small molecules is a critical step in understanding their mechanism of action and for the development of new therapeutic agents. Several approaches can be employed for this purpose, broadly categorized into direct biochemical methods, genetic interaction studies, and computational inference.

Affinity-based pull-down is a common direct biochemical method. In this technique, the small molecule of interest is chemically modified with a tag, such as biotin, or immobilized on a solid support. This "bait" is then incubated with cell lysates, and any proteins that bind to it are subsequently isolated and identified, often using mass spectrometry. Another approach is the drug affinity responsive target stability (DARTS) method, which relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Genetic approaches, such as RNA interference (RNAi), can be used to identify genes that are essential for the activity of a small molecule. By systematically knocking down the expression of individual genes, it is possible to identify those whose absence confers resistance or sensitivity to the compound, thereby implicating their protein products as potential targets or pathway components. Computational methods, such as connectivity mapping, can infer a small molecule's mechanism of action by comparing its gene expression signature to a database of signatures from well-characterized compounds.

General Mechanistic Studies of Aza-Heterocycle Biological Functions

Aza-heterocycles, which are cyclic organic compounds containing at least one nitrogen atom in the ring, represent a vast and structurally diverse class of molecules with a wide range of biological activities. Their prevalence in both natural products and synthetic drugs underscores their importance in medicinal chemistry. Over 85% of bioactive compounds contain at least one nitrogen atom in their structure.

The biological functions of aza-heterocycles are intimately linked to their chemical properties. The presence of nitrogen atoms can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for interactions with biological macromolecules such as enzymes and receptors. These interactions can lead to a variety of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

The specific arrangement of atoms within the heterocyclic ring and the nature of any substituents can be fine-tuned to optimize potency and selectivity for a particular biological target. For example, quinazoline (B50416) derivatives, a class of nitrogen-containing heterocycles, are found in numerous pharmaceuticals and are known for their ability to inhibit key enzymes and receptors involved in various diseases. Mechanistic studies of aza-heterocycles often involve a combination of techniques, including synthesis of analog libraries, biological screening, and computational modeling, to elucidate structure-activity relationships and identify the molecular basis for their biological effects.

Interactive Data Tables

Table 1: Azetidine Derivatives and their Biological Targets

| Compound | Target Enzyme | Organism | Biological Effect |

|---|---|---|---|

| Azetidine-2-carbonitrile Derivatives | Dihydroorotate Dehydrogenase (DHODH) | Plasmodium falciparum | Inhibition of pyrimidine biosynthesis, antimalarial activity |

| Azetidine-2-carboxylic Acid | Prolyl-tRNA Synthetase | Various (including plants and mammals) | Misincorporation into proteins, induction of unfolded protein response |

Table 2: Key Research Findings on Azetidine-2-carboxylic Acid (A2C)

| Finding | Experimental Approach | Implication |

|---|---|---|

| A2C is misincorporated into proteins in place of proline. | Proteomics, Mass Spectrometry | Leads to the formation of non-native proteins with altered structure and function. |

| A2C induces the unfolded protein response (UPR). | Gene expression analysis, Western blotting | Accumulation of misfolded proteins triggers cellular stress responses. |

| A2C-induced UPR involves the PERK and ATF6 pathways. | Use of specific inhibitors, analysis of UPR markers | Provides insight into the specific signaling pathways activated by A2C. |

Future Directions in Azetidine 2 Carbonitrile Research

Development of Novel Stereoselective Synthetic Pathways

A primary focus for future research is the creation of more efficient and highly stereoselective methods for synthesizing substituted azetidine-2-carbonitriles. While existing methods have proven effective, the demand for enantiomerically pure and densely functionalized derivatives for applications in medicinal chemistry and materials science necessitates continued innovation.

Key areas of development include:

Asymmetric Catalysis: Expanding the repertoire of catalytic asymmetric reactions is crucial. This includes the development of novel chiral catalysts—both metal-based and organocatalysts—for enantioselective cycloadditions, C-H functionalization, and ring-closing reactions. rsc.org For instance, the use of binuclear zinc catalysts derived from azetidines has shown promise in controlling the catalytic pocket to enhance enantioselectivity in reactions like Michael additions. rsc.org

Diastereoselective Functionalization: For existing azetidine-2-carbonitrile rings, developing highly diastereoselective methods to introduce additional substituents is a priority. One successful approach has been the base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles through the formation of their N-borane complexes. This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles with high diastereoselectivity. rsc.org

Stereospecific C-H Arylation: Building on recent successes, the further development of stereospecific C(sp³)–H arylation techniques will be instrumental. acs.org These methods allow for the direct introduction of aryl groups onto the azetidine (B1206935) ring while retaining the stereochemical integrity of the starting material, providing a streamlined route to complex chiral molecules. acs.org

Photocatalysis: Visible-light-mediated photocatalysis, such as the aza-Paternò-Büchi reaction, represents a powerful and sustainable approach for constructing the azetidine ring. rsc.org Future work will likely focus on expanding the substrate scope and improving the stereocontrol of these light-driven cycloadditions. rsc.orgmit.edu

| Synthetic Strategy | Description | Key Advantage | Reference |

| Diastereoselective α-Alkylation | Alkylation of N-chiral auxiliary-substituted azetidine-2-carbonitrile N-borane complexes using a strong base like LDA. | Enables production of optically active 2-substituted azetidine-2-carbonitriles from inexpensive chiral sources. | rsc.org |

| Intramolecular C-H Amination | Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination to form the azetidine ring. | Provides access to functionalized azetidines through direct C-H bond activation. | rsc.org |

| [2+2] Photocycloaddition | Visible light-promoted aza-Paternò-Büchi reaction of oxime precursors with alkenes using an Iridium(III) photocatalyst. | Broad substrate scope and the ability to construct densely functionalized azetidines under mild conditions. | rsc.org |

| Stereospecific C-H Arylation | Directed C(sp³)–H arylation of azetidines to introduce aryl groups with high stereospecificity. | Allows for the preparation of all possible stereoisomers of highly substituted azetidines. | acs.org |

Exploration of New Reactivity Modes and Transformative Reactions

The ring strain of azetidines (approx. 25.4 kcal/mol) is a defining feature that governs their reactivity, making them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable than three-membered aziridines. rsc.orgresearchgate.net Future investigations will aim to exploit this characteristic in novel ways, moving beyond simple ring-opening reactions to more complex and controlled transformations.

Promising research avenues include:

Strain-Release Driven Reactions: Designing new reactions that are energetically favored by the release of ring strain will continue to be a fruitful area. This includes developing novel ring-expansion protocols to access larger, functionalized nitrogen heterocycles and tandem reactions where ring-opening is coupled with subsequent bond-forming events. rsc.org

Switchable Reactivity: Exploring how reaction conditions can be tuned to favor different mechanistic pathways is a sophisticated strategy for diversifying product outcomes from a single starting material. For example, C2-functionalized 2-azetines, precursors to azetidines, have been shown to undergo either an ionic pathway to form β-aminocarbonyls or a radical pathway for C3-thiolation, simply by changing the reaction conditions from acidic/aqueous to light-initiated thiol-ene chemistry. chemrxiv.org

Radical-Mediated Functionalization: The application of radical chemistry to azetidines is relatively underexplored. Future work will likely involve developing new methods for radical additions and cross-couplings to functionalize the azetidine ring at various positions, offering complementary reactivity to traditional ionic approaches. chemrxiv.org

Advanced Computational Approaches for Rational Design and Prediction

The integration of computational chemistry is set to revolutionize the study of azetidine-2-carbonitrile. Predictive modeling can significantly accelerate the discovery of new synthetic routes and the design of molecules with desired properties, reducing the need for extensive empirical screening.

Future computational efforts will likely focus on:

Predictive Synthesis: Using computational models to predict the feasibility and outcome of reactions. For example, models based on frontier orbital energies have been successfully used to predict which alkene-oxime pairs will react to form azetidines in photocatalytic reactions, expanding the known accessible substrate scope. mit.edu

Mechanism Elucidation: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to provide a detailed understanding of reaction mechanisms. Such studies can explain observed regio- and stereoselectivity, as seen in the quantum chemical investigation of azetidine formation, which provided a theoretical basis for Baldwin's rules in oxirane ring-opening reactions. acs.org

Enzyme Catalysis Modeling: As seen in the study of azetidine-2-carboxylic acid (AZE) biosynthesis, combining quantum mechanics with structural biology can reveal the catalytic mechanisms of enzymes that form or interact with the azetidine ring. nih.govnih.gov These insights are invaluable for biocatalysis and inhibitor design. DFT calculations have shown that the AZE synthase enzyme lowers the reaction barrier for cyclization beyond simple deprotonation, highlighting the importance of the enzyme's active site environment. nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While several azetidine-containing compounds have demonstrated significant biological activity, a deeper understanding of their mechanisms of action at the molecular level is essential for advancing their therapeutic potential. Future research will pivot towards identifying specific molecular targets and clarifying the downstream consequences of these interactions.

Key research goals include:

Target Identification and Validation: Identifying the specific enzymes or receptors with which azetidine-2-carbonitrile derivatives interact. For example, a series of these compounds were identified as potent inhibitors of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH), a crucial enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. acs.org

Mechanism of Action Studies: Moving beyond phenotypic screening to detailed molecular studies. A prime example is the investigation of azetidine-2-carboxylic acid (AZE), a close analog, which was found to be misincorporated into proteins in place of proline. nih.govwikipedia.org This misincorporation leads to the accumulation of misfolded proteins and triggers a global stress response, such as the unfolded protein response in plants. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level: Combining structural biology (e.g., X-ray crystallography) and biophysical methods (e.g., isothermal titration calorimetry) with medicinal chemistry to understand how specific structural features of the inhibitors relate to binding affinity and functional activity. This has been applied to (R)-azetidine-2-carboxamide analogues, which were confirmed to bind directly and with high affinity to the STAT3 protein. nih.gov

| Compound Class | Molecular Target/Mechanism | Organism/System | Significance | Reference |

| Azetidine-2-carbonitriles | Inhibition of Dihydroorotate Dehydrogenase (DHODH) | Plasmodium falciparum (malaria) | Identification of a new class of potent and selective antimalarial agents. | acs.org |

| (R)-Azetidine-2-carboxamides | High-affinity binding and inhibition of STAT3 protein | Human Cancer Cells | Development of sub-micromolar small-molecule STAT3 inhibitors for cancer therapy. | nih.gov |

| Azetidine-2-carboxylic acid | Misincorporation for proline during protein biosynthesis | Plants, various animal species | Elucidation of a key toxicity mechanism involving protein folding and stress responses. | nih.gov |

| Azetidine derivatives | Inhibition of GABA-uptake transporters (GAT-1, GAT-3) | In vitro assays | Exploration of azetidines as conformationally constrained GABA analogs for neurological applications. | drugbank.com |

Expanding Applications in Complex Chemical Synthesis and Medicinal Chemistry

The ultimate goal of fundamental research into azetidine-2-carbonitrile is to translate new knowledge into practical applications. The unique properties of this scaffold make it highly valuable for constructing complex molecules and developing new therapeutic agents. rsc.orgrsc.org

Future applications are expected to expand in:

Medicinal Chemistry: The azetidine ring is a privileged motif in drug discovery. rsc.org Azetidine-2-carbonitriles and their derivatives will continue to be explored as core scaffolds for a wide range of therapeutic targets. Success in developing potent antimalarial agents and STAT3 inhibitors paves the way for applications against other diseases, including various cancers, bacterial infections, and inflammatory conditions. acs.orgnih.govmedwinpublishers.com The development of CNS-focused libraries from azetidine scaffolds highlights their potential for treating neurological disorders. nih.gov

Complex Molecule Synthesis: The azetidine-2-carbonitrile moiety can serve as a versatile synthetic intermediate. The nitrile group can be readily transformed into other functional groups like amines or carboxylic acids, while the strained ring can be used in ring-opening or ring-expansion reactions to build more complex heterocyclic systems, such as piperidines. rsc.orgnih.gov

Peptidomimetics and Protein Engineering: As a constrained analog of proline, azetidine-based amino acids (often derived from the corresponding nitrile or carboxylic acid) are of high interest for incorporation into peptides. nih.govacs.org This can enforce specific secondary structures, improve metabolic stability, and modulate biological activity. Future work will likely involve synthesizing novel di- and tripeptides and studying their conformations. acs.org

Q & A

What spectroscopic techniques are recommended for characterizing Azetidine-2-carbonitrile derivatives, and how should data interpretation be approached?

Basic Research Question

To characterize Azetidine-2-carbonitrile derivatives, employ nuclear magnetic resonance (NMR) for structural elucidation of the azetidine ring and nitrile group, infrared (IR) spectroscopy to confirm the -C≡N functional group (~2200 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Interpretation should align with computational predictions (e.g., PubChem data for reference spectra) and cross-validate using X-ray crystallography if crystalline forms are available .

How can researchers experimentally determine the partition coefficient (log P) of Azetidine-2-carbonitrile derivatives?

Basic Research Question

Use the shake-flask method with octanol/water phases under controlled pH and temperature. Quantify solute concentrations via UV-Vis spectroscopy or HPLC. For accuracy, validate results against computational models (e.g., QSAR-predicted log P values) and account for ionization effects using the Henderson-Hasselbalch equation. Discrepancies between experimental and predicted values may indicate unaccounted solvation effects .

What computational methodologies are employed in developing QSAR models for Azetidine-2-carbonitrile derivatives against Plasmodium falciparum?

Advanced Research Question

QSAR models utilize multiple linear regression (MLR) and multiple non-linear regression (MNLR) to correlate bioactivity (pEC50) with descriptors like log P , HOMO energy , and dipole moment . Validation follows Tropsha criteria (e.g., ) and external test sets. For robustness, ensure descriptors are orthogonal and avoid overfitting via cross-validation (e.g., leave-one-out) .

How should researchers address discrepancies between predicted and experimental bioactivity data in Azetidine-2-carbonitrile studies?

Advanced Research Question

Discrepancies may arise from unmodeled steric effects or solvent interactions. Perform sensitivity analysis on descriptor contributions (e.g., log P dominates bioactivity prediction in azetidines ). Reassess data quality (e.g., purity of derivatives via HPLC) and consider 3D-QSAR or molecular dynamics to capture conformational flexibility. Document contradictions transparently in appendices with raw data .

What safety protocols are essential when handling Azetidine-2-carbonitrile derivatives in laboratory settings?

Basic Research Question

Follow fume hood protocols for nitrile-group volatility and use PPE (gloves, goggles). Monitor for acute toxicity via Material Safety Data Sheets (MSDS), though ecological data gaps exist for many derivatives . Store compounds in inert atmospheres (argon) to prevent degradation. Include emergency contact details (e.g., Ambeed Inc.’s 24/7 line) in lab safety plans .

How do molecular descriptors like HOMO energy and dipole moment influence the bioactivity of Azetidine-2-carbonitrile derivatives?

Advanced Research Question

HOMO energy reflects electron-donating capacity, critical for interaction with Plasmodium targets, while dipole moment indicates molecular polarity, affecting membrane permeability. In MLR models, log P (lipophilicity) is the dominant descriptor, but HOMO and dipole improve predictive accuracy by 12–15% when combined . Use Gaussian or DFT calculations to optimize these parameters during derivative design.

How can researchers ensure reproducibility in synthesizing Azetidine-2-carbonitrile derivatives across laboratories?

Basic Research Question

Document reaction conditions (temperature, solvent, catalyst) meticulously and share via supplementary materials. Use standardized reagents (e.g., CAS-registered precursors) and validate intermediates via NMR/MS. Cross-lab validation should include round-robin testing with shared protocols and reference samples .

What strategies optimize predictive accuracy in QSAR models for Azetidine-2-carbonitrile derivatives?

Advanced Research Question

Combine ensemble learning (e.g., random forests) with MLR to capture non-linear relationships. Prioritize descriptors validated via VIP scores (variable importance in projection) and exclude collinear variables. External validation with diverse derivatives (e.g., chlorophenyl vs. thiophenyl substituents) ensures model generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.